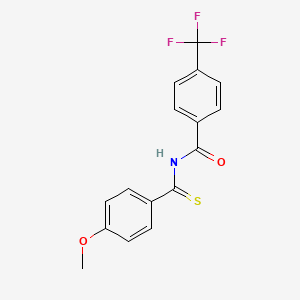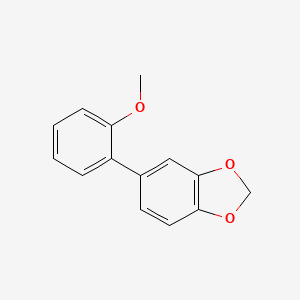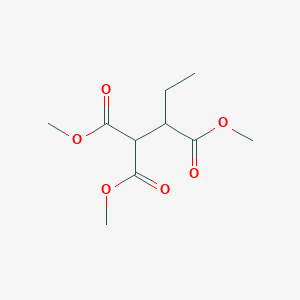
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylbenzaldehyde with 3-ethyl-5-hydroxybenzaldehyde in the presence of a suitable base to form the corresponding chalcone intermediate. This intermediate is then cyclized using ammonium acetate in acetic acid to yield the desired pyridinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学研究应用
Chemistry
In chemistry, 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Pyridinones are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Medicine
In medicine, derivatives of pyridinones are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance.
作用机制
The mechanism of action of 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved can vary, but typically include binding to the active site of a target protein, modulating its activity, and triggering downstream signaling events.
相似化合物的比较
Similar Compounds
- 2-(3,5-Dimethylphenyl)-6-phenylpyridin-4(1H)-one
- 2-(3,5-Dimethylphenyl)-6-(3-methyl-5-hydroxyphenyl)pyridin-4(1H)-one
- 2-(3,5-Dimethylphenyl)-6-(3-ethylphenyl)pyridin-4(1H)-one
Uniqueness
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one is unique due to the presence of both 3,5-dimethylphenyl and 3-ethyl-5-hydroxyphenyl groups. This combination of substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
属性
CAS 编号 |
89945-39-1 |
|---|---|
分子式 |
C21H21NO2 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C21H21NO2/c1-4-15-8-17(10-18(23)9-15)21-12-19(24)11-20(22-21)16-6-13(2)5-14(3)7-16/h5-12,23H,4H2,1-3H3,(H,22,24) |
InChI 键 |
MVGWGMXMVLPUFQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)O)C2=CC(=O)C=C(N2)C3=CC(=CC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


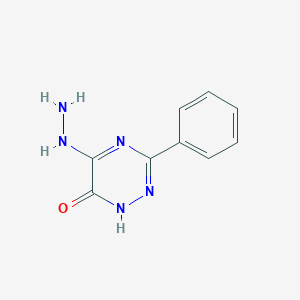
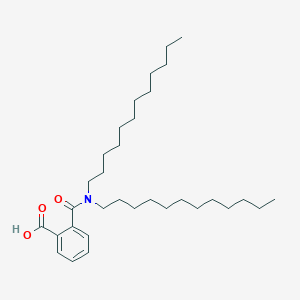
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-4-methylhexan-3-one](/img/structure/B14384635.png)
![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
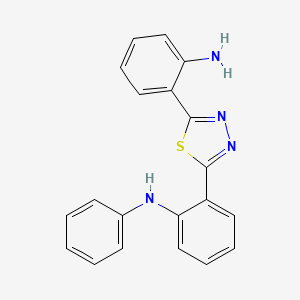
![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)

![N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B14384670.png)

